molecular formula C10H12BrNOS B5015987 4-bromo-N-(2-methoxyethyl)benzenecarbothioamide

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide

Cat. No.: B5015987
M. Wt: 274.18 g/mol
InChI Key: ZXZRXSNUITWWIR-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide is an organic compound with the molecular formula C10H12BrNOS It is a derivative of benzenecarbothioamide, featuring a bromine atom at the 4-position and a 2-methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)benzenecarbothioamide typically involves the reaction of 4-bromoaniline with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone, while reduction can yield the corresponding amine.

    Hydrolysis: The thioamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-azido-N-(2-methoxyethyl)benzenecarbothioamide.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding amine.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-methoxyethyl)benzamide: Similar structure but with a carbonyl group instead of a thioamide group.

    4-bromo-N-(2-methoxyethyl)aniline: Lacks the thioamide group, affecting its reactivity and applications.

    4-bromo-N-(2-methoxyethyl)thiourea: Contains a thiourea group, which may have different chemical properties and biological activities.

Uniqueness

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide is unique due to the presence of both a bromine atom and a thioamide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-13-7-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZRXSNUITWWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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